6-Tritylamino-nicotinic acid
Overview
Description
6-Tritylamino-nicotinic acid is a compound with the CAS Number: 49647-10-1 . It has a molecular weight of 380.45 and its IUPAC name is 6-(tritylamino)nicotinic acid . The compound appears as a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Tritylamino-nicotinic acid is1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Tritylamino-nicotinic acid is a white to yellow solid at room temperature . It has a molecular weight of 380.45 .Scientific Research Applications
Pharmaceutical Applications
Nicotinic acid derivatives, including 6-Tritylamino-nicotinic acid, have shown high efficacy in treating many diseases . For example, some derivatives have proven effective against Alzheimer’s disease . They have also been used for many years as co-agents to reduce high levels of fats in the blood .
Anti-Inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, and 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy . This suggests that 6-Tritylamino-nicotinic acid could potentially have similar applications.
Treatment of Kidney Diseases
Nicotinic acid derivatives have shown potential in treating high blood pressure diseases associated with kidney disease .
Treatment of Pneumonia
Some nicotinic acid derivatives have shown effectiveness in treating pneumonia .
Cardiovascular Health
Nicotinic acid derivatives have the ability to reduce the risk of heart attacks and atherosclerotic diseases . This is due to their ability to alter lipoprotein levels and blood lipid levels .
properties
IUPAC Name |
6-(tritylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMITERXCIMRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649696 | |
Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49647-10-1 | |
Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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